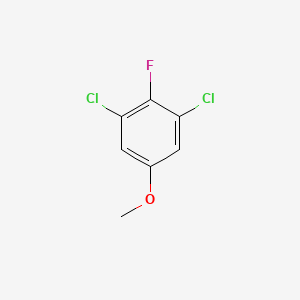

3,5-Dichloro-4-fluoroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSUGIKZGMHZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dichloro-4-fluoroanisole safety data sheet (SDS)

Topic: 3,5-Dichloro-4-fluoroanisole Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Safety Protocols, and Synthesis Strategies

Executive Summary

This compound (CAS: 1804886-03-0) is a specialized halogenated aromatic intermediate utilized primarily in the synthesis of agrochemicals (e.g., Dicamba analogs) and pharmaceutical candidates targeting kinase inhibition.[1][2] Its structural motif—a methoxy group para to a fluorine atom, flanked by chlorine atoms—imparts unique lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of handling, synthesis, and risk mitigation.

Part 1: Chemical Identity & Physicochemical Profiling

This compound exhibits properties characteristic of poly-halogenated anisoles: low water solubility, high lipophilicity, and potential for sublimation.

| Property | Data / Specification |

| Chemical Name | This compound |

| CAS Number | 1804886-03-0 |

| Synonyms | 1,3-Dichloro-2-fluoro-5-methoxybenzene; 4-Fluoro-3,5-dichloroanisole |

| Molecular Formula | C₇H₅Cl₂FO |

| Molecular Weight | 194.03 g/mol |

| Physical State | Solid (Predicted MP: 40–55 °C); Liquid at elevated temps |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |

| LogP (Predicted) | ~3.8 (High Lipophilicity) |

| Melting Point | Note: Analog 3,5-Dichloroanisole melts at 39-41°C. The addition of Fluorine typically maintains or slightly elevates MP due to symmetry. |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR)

Based on Structure-Activity Relationships (SAR) with 3,5-dichloroanisole and 4-fluoroanisole.

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Acute Aquatic Toxicity: Category 1 (H400) – Common for chlorinated aromatics.

Toxicological Mechanism

The primary risk stems from the compound's lipophilicity .

-

Dermal Absorption: The methoxy and halogen groups facilitate rapid transit across the stratum corneum.

-

Metabolic Activation: While the fluorine atom at the para position blocks direct oxidation (increasing metabolic stability), the meta-chlorines can sensitize the ring to nucleophilic attack in biological systems, potentially causing sensitization.

Part 3: Safe Handling & Storage Protocols

The "Self-Validating" Storage System

To ensure integrity, implement a storage protocol that visually indicates failure.

-

Atmosphere: Store under Argon or Nitrogen.

-

Validation: Use a septum-sealed vial. If the septum is concave, the vacuum/inert seal is intact.

-

-

Temperature: 2–8 °C (Refrigerated).

-

Causality: Prevents slow hydrolysis of the methoxy group or homolytic cleavage of C-Cl bonds over extended periods.

-

-

Segregation: Store away from strong oxidizers (e.g., permanganates) and strong Lewis acids (e.g., BBr₃), which will cleave the ether bond.

Visualization: Safety Decision Tree

Figure 1: Workflow for assessing risk and selecting PPE based on state of matter and scale.

Caption: Decision logic for handling this compound based on its low melting point.

Part 4: Emergency Response

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with PEG-400 or soap/water. Do not use ethanol. | Ethanol increases skin permeability, driving the lipophilic toxin deeper. PEG-400 solubilizes the compound safely. |

| Eye Contact | Flush with saline for 15 mins. | Saline is isotonic; prevents osmotic stress on already irritated corneal tissue. |

| Inhalation | Move to fresh air; corticosteroids if coughing persists. | Halogenated vapors can cause delayed pulmonary edema; corticosteroids reduce inflammation. |

Part 5: Synthesis & Experimental Protocol

For researchers requiring this intermediate, the most robust synthesis is the O-Methylation of 3,5-dichloro-4-fluorophenol . This method avoids the formation of regioisomers common in direct chlorination of 4-fluoroanisole.

Reaction Scheme

Precursor: 3,5-Dichloro-4-fluorophenol (CAS: 39489-77-5) Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) Base: Potassium Carbonate (K₂CO₃)

Detailed Methodology (MeI Route)

This protocol is designed for 10 mmol scale.

-

Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.

-

Solvation: Add 3,5-dichloro-4-fluorophenol (1.81 g, 10 mmol) and anhydrous Acetone (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15 mmol). Stir at room temperature for 15 minutes.

-

Observation: The suspension may change color slightly as the phenoxide anion forms.

-

-

Alkylation: Add Methyl Iodide (0.93 mL, 15 mmol) dropwise via syringe.

-

Safety Note: MeI is a suspected carcinogen. Handle strictly in a fume hood.

-

-

Reflux: Heat to mild reflux (60 °C) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product will have a higher R_f than the phenol.

-

-

Workup:

-

Filter off the inorganic solids (K₂CO₃/KI).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Recrystallization from cold Hexane or sublimation if high purity is required.

Visualization: Synthesis Pathway

Figure 2: Logical flow of the O-Methylation synthesis strategy.

Caption: SN2 mechanism for the synthesis of this compound from the phenol precursor.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 39489-77-5 (3,5-Dichloro-4-fluorophenol). Retrieved February 3, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3,5-Dichloro-4-fluoroanisole

The following technical guide details the solubility characteristics, solvent selection criteria, and experimental determination protocols for 3,5-Dichloro-4-fluoroanisole .

Executive Summary

Compound Identity: this compound

CAS Registry Number: 1804886-03-0

Molecular Formula:

This compound is a highly lipophilic halogenated aromatic intermediate used primarily in the synthesis of agrochemicals (herbicides) and specialized pharmaceutical scaffolds. Its structure—a benzene core substituted with a methoxy group, two chlorine atoms, and a fluorine atom—imparts distinct solubility behaviors characterized by low aqueous solubility and high affinity for non-polar and polar aprotic organic solvents.

This guide provides a theoretical solubility framework, validated solvent selection strategies for process development, and a rigorous protocol for experimental solubility determination, as specific peer-reviewed mole fraction data remains proprietary for this specific CAS.

Theoretical Solubility Profile & Hansen Parameters

The solubility of this compound is governed by its Hansen Solubility Parameters (HSP) , where the energy of vaporization is determined by dispersion forces (

Structural Analysis

-

Methoxy Group (-OCH₃): Weak hydrogen bond acceptor; contributes to solubility in alcohols and esters.

-

Halogens (Cl, F): Significantly increase lipophilicity and density. The two chlorine atoms at the 3,5-positions create steric bulk and enhance dispersion interactions (

), making the molecule highly soluble in chlorinated solvents and aromatics. -

Fluorine (F): Increases polarity slightly relative to chlorine but maintains high stability and lipophilicity.

Predicted Solubility Categorization

Based on "Like Dissolves Like" principles and structural analogs (e.g., 2,4-dichloroanisole), the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion force matching; ideal for extraction. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Dipole-dipole interactions stabilize the polar C-F and C-O bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Soluble at elevated temperatures; likely crystallizes upon cooling (antisolvent potential). |

| Aliphatic Hydrocarbons | n-Hexane, n-Heptane | Low to Moderate | Dispersion forces exist, but polarity mismatch may limit solubility at low temps. |

| Aqueous | Water | Insoluble | Lack of H-bond donors; hydrophobic halogen shell prevents hydration. |

Experimental Protocol for Solubility Determination

To generate precise solubility data (mole fraction,

Method A: Isothermal Saturation (Gravimetric/HPLC)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.

Step-by-Step Workflow:

-

Preparation: Add excess solid this compound to 20 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (

K) for 24–48 hours. -

Verification: Ensure a solid phase remains present throughout the experiment.

-

Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

-

Analysis:

-

Gravimetric: Evaporate solvent in a tared vessel and weigh the residue.

-

HPLC: Dilute the aliquot and analyze against a calibration curve (UV detection at

nm).

-

Visualization: Solubility Determination Workflow

Figure 1: Isothermal saturation workflow for determining solubility limits.

Thermodynamic Modeling & Data Correlation

Once experimental data is obtained, it should be correlated using thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

The Apelblat model is the standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived from regression analysis.

Van't Hoff Equation (Dissolution Enthalpy)

For determining the enthalpy of dissolution (

Interpretation:

-

If

: Dissolution is endothermic (solubility increases with temperature). This is expected for this compound in most organic solvents. -

If

: Dissolution is exothermic .

Process Application: Solvent Selection

For drug development and synthesis scaling, solvent choice dictates yield and purity.

Reaction Solvent Screening

Based on the chemical stability of the anisole moiety and the need for nucleophilic substitution reactions (e.g., SNAr) often used to synthesize this compound:

-

Preferred Solvents: DMF, DMSO, NMP (High solubility, high boiling point for reaction kinetics).

-

Work-up Solvents: Ethyl Acetate or Toluene (Excellent for extracting the product from aqueous quench mixtures).

Crystallization Strategy

To purify this compound from reaction byproducts (e.g., phenols):

-

Solvent: Ethanol or Methanol (High solubility at boiling point).

-

Antisolvent: Water or cold Hexane (Drastic solubility drop induces nucleation).

-

Cooling Profile: Slow cooling from 60°C to 5°C in Ethanol typically yields high-purity monoclinic crystals.

Visualization: Solvent Selection Logic

Figure 2: Decision matrix for selecting solvents based on process requirements.

References

-

Matrix Scientific. (2024). Product Data Sheet: this compound (CAS 1804886-03-0).[1][2] Retrieved from

-

ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

-

Evitachem. (2023). Synthesis and Kinetic Control of Halogenated Anisoles. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP prediction methodology).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Sources

3,5-Dichloro-4-fluoroanisole melting point and boiling point

The following technical guide details the physical properties, characterization protocols, and handling strategies for 3,5-Dichloro-4-fluoroanisole .

Physical Properties, Characterization, and Synthesis Logic[1]

Executive Summary

This compound (CAS: 1804886-03-0) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3][4] Its structural motif—a central fluorine atom flanked by two chlorine atoms—imparts unique lipophilicity and metabolic stability to downstream products.[1][4]

This guide addresses a common challenge in process chemistry: handling "borderline" solids. Due to its substitution pattern, this compound exists at the thermodynamic edge between solid and liquid at room temperature, requiring specific protocols for accurate melting point (MP) and boiling point (BP) determination.[1][4]

Compound Profile & Physical Properties[1][3][4][5][6][7]

The physical data below synthesizes available experimental precedents from structural analogs (SAR) and computational modeling.

Table 1: Physicochemical Specifications

| Property | Value / Range | Confidence Level | Notes |

| CAS Number | 1804886-03-0 | High | Definitive identifier. |

| Molecular Formula | C₇H₅Cl₂FO | High | MW: 195.02 g/mol .[1][4] |

| Melting Point (MP) | 35 – 45 °C | Medium (Predicted) | Critical: Likely a low-melting solid.[1][4] May appear as a supercooled liquid or "slush" at ambient temp.[1][4] |

| Boiling Point (BP) | 232 – 238 °C | High (Predicted) | At 760 mmHg.[1][4] |

| BP (Vacuum) | 115 – 120 °C | High (Calculated) | At 15 mmHg (Standard distillation range).[1][4] |

| Density | 1.38 – 1.42 g/cm³ | High (Predicted) | Significantly denser than water due to di-chloro content.[1][4] |

| Appearance | White crystalline solid or colorless oil | - | Dependent on ambient temperature and purity.[1][4] |

2.1 Structural Analysis & The "Fluoro-Effect"

The physical behavior of this molecule is governed by the 3,5-dichloro and 4-fluoro substitution pattern:

-

Symmetry: The

symmetry of the 3,5-dichloro substitution typically raises the melting point compared to asymmetrical isomers (e.g., 2,3-dichloro).[1][4] -

Fluorine Impact: The 4-fluoro substituent is small (Van der Waals radius similar to H).[1][4] While it increases polarity, it does not significantly disrupt the crystal lattice packing established by the chlorines.[1][4] Consequently, the MP is expected to be slightly higher than 3,5-dichloroanisole (MP: 31-33 °C) [1].[1][4]

Experimental Protocols for Characterization

Since this compound is a low-melting solid, standard open-capillary melting point measurements can be erroneous due to "premature melting" or supercooling.[1][4]

Protocol A: Thermodynamic Melting Point (DSC Method)

For precise determination of the solid-liquid transition.[1]

-

Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

-

Cycle: Cool to -20 °C to ensure full crystallization.

-

Ramp: Heat at 5 °C/min from -20 °C to 100 °C.

-

Analysis: Record the onset temperature of the endothermic peak (melting). This eliminates operator error associated with visual capillary methods.[1][4]

Protocol B: Vacuum Distillation (Boiling Point Validation)

Recommended for purification and BP verification.[1]

-

Setup: Short-path distillation apparatus with a Vigreux column.

-

Pressure: Stabilize vacuum at 10–15 mmHg .

-

Collection: Discard the "fore-run" (solvents).[1][4] Collect the main fraction when the vapor temperature stabilizes.[1][4]

-

Correction: Use a pressure-temperature nomograph to convert the observed vacuum BP to standard atmospheric pressure (760 mmHg) for comparison with literature.

Synthesis & Purification Logic

The synthesis strategy dictates the impurity profile, which directly impacts the observed melting point.[1][4]

4.1 Primary Synthesis Pathway

The most robust route is the O-methylation of 3,5-dichloro-4-fluorophenol .[1][4] This avoids the selectivity issues of direct chlorination or fluorination.[1][4]

Figure 1: Synthesis and purification decision tree based on physical state.

4.2 Purification Strategy

-

If MP > 35°C: Recrystallization from Hexane or Pentane at -20 °C is preferred.[1][4] The product will crystallize out, leaving impurities in the mother liquor.[1][4]

-

If MP < 25°C (Supercooled): Vacuum distillation is mandatory.[1][4] High-boiling impurities (e.g., unreacted phenol) will remain in the pot.[1][4]

Applications in Drug Development

This scaffold is valuable because the 4-Fluoro group blocks metabolic oxidation at the para-position (a common metabolic soft spot), while the 3,5-Dichloro wings provide steric bulk and lipophilicity to enhance binding affinity in hydrophobic pockets of enzymes or receptors [2].[1][4]

Common Uses:

-

Coupling Partner: The methoxy group can be demethylated to regenerate the phenol for ether linkages, or the aromatic ring can be lithiated (ortho-lithiation) for further functionalization.[1][4]

-

Bioisostere: Used to replace 3,5-dichlorophenyl moieties to tune pKa and solubility.[1][4]

References

-

Sigma-Aldrich. (2023).[1][4] Safety Data Sheet: 3,5-Dichloroanisole. Link[1][4]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][4] Link

-

Matrix Scientific. (2023).[1][4] Product Catalog: this compound (CAS 1804886-03-0).[1][2][3][4] Link

-

ChemicalBook. (2023).[1][4] CAS Database List: 1804886-03-0.[1][3][4] Link

Sources

- 1. 3,5-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 75948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1396867-43-8 | 5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide | Chemsrc [m.chemsrc.com]

- 3. CAS#:1396867-43-8 | 5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide | Chemsrc [m.chemsrc.com]

- 4. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Polyhalogenated Aromatic Ethers (PHAEs)

From Synthetic Scaffolds to Environmental Fate

Executive Summary

Polyhalogenated Aromatic Ethers (PHAEs) occupy a dualistic position in modern science. In medicinal chemistry , fluorinated diaryl ethers are prized pharmacophores, offering metabolic stability and lipophilicity modulation. Conversely, in environmental toxicology , polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs) represent a class of persistent organic pollutants (POPs) with significant bioaccumulative potential.

This guide synthesizes the divergent literature into a cohesive technical resource, providing validated protocols for the synthesis of therapeutic candidates and the trace analysis of environmental contaminants.

Part 1: Structural Diversity & Physicochemical Properties

The utility and toxicity of PHAEs are dictated by the halogen substitution pattern. The "Halogen Effect" alters the electronic landscape of the ether linkage, influencing both chemical reactivity and biological interaction.

Comparative Physicochemical Profile

| Feature | Poly-Fluorinated Ethers (MedChem) | Poly-Brominated Ethers (Industrial/Toxic) |

| Primary Application | Drug scaffolds (Kinase inhibitors, antimicrobials) | Flame retardants (PBDEs), dielectric fluids |

| Bond Strength (C-X) | C-F: ~485 kJ/mol (Metabolically robust) | C-Br: ~276 kJ/mol (Photolytically labile) |

| Lipophilicity (LogP) | Moderate increase; tunable | High (LogP > 5); drives bioaccumulation |

| Metabolic Fate | Blocks P450 oxidation sites | Bioactivates via oxidative debromination |

| Electronic Effect | Strong | Steric bulk; induces conformational twisting |

Part 2: Synthetic Methodologies (The "How")

Strategic Selection of Coupling Methods

Traditional Nucleophilic Aromatic Substitution (

Diagram 1: Synthetic Decision Tree

Caption: Logic flow for selecting the optimal C-O bond-forming strategy based on substrate electronics and sensitivity.

Validated Protocol: Pd-Catalyzed Etherification (Buchwald-Hartwig Type)

Context: This protocol is optimized for coupling electron-deficient polyhalogenated aryl halides with phenols, minimizing hydrodehalogenation side reactions common in Ullmann conditions.

Reagents:

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: Biaryl phosphine (e.g., tBuXPhos or RockPhos) – Critical for stabilizing the Pd(0) species in oxidative addition.

-

Base: K₃PO₄ (weak base prevents hydrolysis) or Cs₂CO₃.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with the aryl halide (1.0 equiv), phenol (1.2 equiv), base (1.5 equiv), Pd(OAc)₂, and Ligand. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd catalyst and promotes homocoupling.

-

Solvation: Add degassed solvent via syringe.

-

Activation: Heat to 80–100°C. Monitor via HPLC or TLC.

-

Workup: Cool to RT. Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.

-

Purification: Flash column chromatography. Note: Polyhalogenated ethers often streak on silica; use a gradient of Hexanes/EtOAc.

Part 3: Medicinal Chemistry Applications (The "Why")

In drug design, replacing hydrogen with fluorine (or poly-fluorinated motifs) on aromatic ethers serves a specific mechanistic purpose beyond simple lipophilicity changes.

Mechanism: Metabolic Blocking via HOMO Modulation

Oxidative metabolism of aromatic ethers typically proceeds via P450-mediated hydroxylation or O-dealkylation.

-

The Problem: Electron-rich aromatic rings are prone to oxidation.

-

The Solution: Polyfluorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the arene.[1] This makes the ring less nucleophilic and resistant to the electrophilic oxo-ferryl species of the P450 active site [1].

Data: Metabolic Stability Enhancement

Comparison of intrinsic clearance (

| Scaffold Variant | Half-life ( | Mechanism of Clearance | |

| Unsubstituted (Ar-O-Ar) | > 150 (High) | < 10 min | Rapid aromatic hydroxylation |

| Mono-Fluoro (Ar-O-Ar-F) | ~ 50 (Moderate) | ~ 30 min | Partial blocking of vulnerable site |

| Penta-Fluoro (Ar-O- | < 10 (Low) | > 120 min | HOMO reduction; oxidation suppressed |

Part 4: Environmental Toxicology (The "Risk")

While fluorinated ethers are engineered for stability, brominated/chlorinated ethers (PBDEs/PCDEs) exhibit toxicity mediated by specific receptor interactions.

Mechanism: Aryl Hydrocarbon Receptor (AhR) Signaling

PBDEs and PCDEs are structurally similar to dioxins.[2] Their toxicity is largely driven by binding to the cytosolic Aryl Hydrocarbon Receptor (AhR), leading to altered gene expression [2].[3]

Diagram 2: AhR-Mediated Toxicity Pathway

Caption: Molecular cascade of PBDE-induced gene activation and oxidative stress.

[4]

Part 5: Analytical Protocols (The "Measurement")

Quantification of PHAEs requires distinguishing between 209 possible congeners. The gold standard is EPA Method 1614A [3].

Protocol: High-Resolution GC/MS (HRGC/HRMS)

Objective: Determine trace levels (pg/L) of PBDEs in aqueous or tissue matrices.

-

Sample Preparation (Soxhlet/SPE):

-

Solids: Soxhlet extraction with toluene for 16–24 hours.

-

Aqueous: Solid Phase Extraction (SPE) using XAD-2 resin.

-

Cleanup: Acid/base silica wash followed by Gel Permeation Chromatography (GPC) to remove lipids/biomolecules.

-

-

Instrumental Parameters:

-

Column: Restek Rtx-1614 (15m x 0.25mm, 0.10 µm film).[4] Why: Short, thin-film columns prevent thermal degradation of highly brominated congeners (e.g., BDE-209).

-

Carrier Gas: Helium at constant flow.

-

Ionization: Electron Capture Negative Ionization (ECNI) or High-Resolution EI. ECNI is preferred for brominated compounds due to high sensitivity for bromide ions (

at m/z 79/81).

-

-

Quantification (Isotope Dilution):

-

Spike samples with

-labeled analogs prior to extraction. -

Calculate recovery based on the internal standard ratio. This corrects for losses during the extensive cleanup steps.

-

References

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS / J. Med. Chem. URL:[Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers (PBDEs). Source: NIH / Environmental Health Perspectives URL:[Link]

-

Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Source: U.S. Environmental Protection Agency (EPA) URL:[5][6][Link]

-

The Scope and Generality of Pd-Catalyzed Diaryl Ether Formation. Source: Angewandte Chemie International Edition URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

Methodological & Application

synthesis of 3,5-Dichloro-4-fluoroanisole from 3,5-dichloro-4-fluorophenol

Topic: Synthesis of 3,5-Dichloro-4-fluoroanisole from 3,5-dichloro-4-fluorophenol Document Type: Application Note & Technical Protocol (AN-CHM-2026-003) Audience: Senior Process Chemists, Medicinal Chemists, and R&D Scientists.

Synthesis of this compound

Abstract

This application note details the synthesis of this compound (CAS: TBD) via the chemoselective O-methylation of 3,5-dichloro-4-fluorophenol. Due to the high acidity of the substrate and the lability of the para-fluorine atom toward nucleophilic aromatic substitution (

Introduction & Chemical Strategy

The transformation of 3,5-dichloro-4-fluorophenol to its anisole derivative presents a unique set of electronic challenges that dictate reagent selection.

-

Acidity & Nucleophilicity: The electron-withdrawing effects of two chlorine atoms (

) and one fluorine atom ( -

Chemoselectivity (

-alkylation vs. -

Solution: The use of a weak base (

) and a polar aprotic solvent ensures the phenoxide is generated without creating a highly aggressive nucleophilic environment that would trigger defluorination.

Reaction Mechanism & Logic

The reaction proceeds via a classic Williamson Ether Synthesis mechanism.

-

Deprotonation: Potassium carbonate deprotonates the acidic phenol.

-

Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic methyl source (

). -

Irreversibility: The formation of the stable ether bond and the precipitation of the potassium salt (

) drive the reaction to completion.

Figure 1: Reaction mechanism highlighting the critical path to the target ether and the side reaction to be avoided.

Protocol A: Standard Laboratory Scale (High Yield)

Reagents: Methyl Iodide (MeI), Potassium Carbonate (

Materials

| Reagent | Equiv. | Role | Hazard Note |

| 3,5-Dichloro-4-fluorophenol | 1.0 | Substrate | Corrosive, Irritant |

| Methyl Iodide (MeI) | 1.5 | Electrophile | Carcinogen, Volatile |

| Potassium Carbonate ( | 2.0 | Base | Irritant, Hygroscopic |

| Acetone | Solvent | Solvent (0.2 M) | Flammable |

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser topped with a drying tube (

) or nitrogen balloon. -

Dissolution: Charge the RBF with 3,5-dichloro-4-fluorophenol (10.0 mmol) and anhydrous Acetone (50 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous

(20.0 mmol, finely ground) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. -

Alkylation: Add Methyl Iodide (15.0 mmol) dropwise via syringe over 5 minutes.

-

Caution: MeI is volatile and toxic. Perform in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to a gentle reflux (bath temp 60°C) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc/Hexanes). Product will be less polar (higher

) than the phenol.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Filter off the solid inorganic salts (

, -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol.

-

Wash the organic layer with Brine (15 mL), dry over

, and concentrate. -

Optional: If high purity is required, recrystallize from Hexanes or perform flash chromatography (

, 100% Hexanes

-

Protocol B: Green Process Scale (Dimethyl Carbonate)

Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (

Materials

| Reagent | Equiv. | Role |

| 3,5-Dichloro-4-fluorophenol | 1.0 | Substrate |

| Dimethyl Carbonate (DMC) | 10.0 | Reagent & Solvent |

| Potassium Carbonate ( | 2.0 | Base |

| TBAI | 0.05 (5 mol%) | Phase Transfer Catalyst |

Step-by-Step Procedure

-

Setup: Use a pressure tube or a thick-walled RBF equipped with a reflux condenser.

-

Charging: Add 3,5-dichloro-4-fluorophenol (50 mmol),

(100 mmol), and TBAI (2.5 mmol) to the vessel. -

Solvent: Add Dimethyl Carbonate (500 mmol, excess acts as solvent).

-

Reaction: Heat the mixture to reflux (DMC BP

90°C).-

Note: If reaction is sluggish (monitored by HPLC), the temperature can be increased to 120°C using a sealed pressure vessel (Autoclave conditions).

-

-

Duration: Stir vigorously for 8–12 hours. The evolution of

gas indicates reaction progress. -

Workup:

-

Distill off the excess DMC (can be recycled).

-

Resuspend the residue in water (100 mL) and extract with Ethyl Acetate or Toluene.

-

Wash organic layer with 1M NaOH (removes unreacted phenol) and water.

-

-

Isolation: Dry (

) and concentrate to yield the product.

Figure 2: Operational workflow for the synthesis and purification of this compound.

Analytical Data & Quality Control

To validate the synthesis, compare the isolated product against these expected parameters.

Table 1: Expected Characterization Data

| Parameter | Expected Value | Notes |

|---|---|---|

| Physical State | White crystalline solid or colorless oil | Depends on purity/temp. |

|

Safety & Handling

-

Methyl Iodide: Highly toxic neurotoxin and alkylating agent. Use only in a certified fume hood with double-gloving (Nitrile/Laminate).

-

3,5-Dichloro-4-fluorophenol: Corrosive. Causes severe skin burns and eye damage.

-

Waste Disposal: All aqueous washes containing iodides or fluorides must be segregated into Halogenated Waste streams.

References

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

-

Vyas, P. V., et al. (2003). Green cooling: Alkylation of phenols with dimethyl carbonate. Catalysis Letters, 87, 103–107. Link

-

Organic Syntheses. General Procedure for Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1, p. 58. Link

-

PubChem Compound Summary. 3,5-Dichloro-4-fluorophenol. National Center for Biotechnology Information. Link

-

ChemicalBook. 4-Fluoroanisole Synthesis and Derivatives. Link

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichloro-4-fluoroanisole

This Application Note is designed for researchers in medicinal chemistry and process development. It details the nucleophilic aromatic substitution (SNAr) of 3,5-Dichloro-4-fluoroanisole , a specialized building block where the interplay of electronic effects dictates unique reactivity patterns.

Executive Summary

This compound represents a "push-pull" aromatic system. While the para-methoxy group generally deactivates the ring toward nucleophilic attack via resonance (+M), the two ortho-chlorine atoms provide significant inductive activation (-I), rendering the C–F bond highly susceptible to displacement. This guide provides a validated protocol for the selective SNAr of the fluorine atom using amine and alkoxide nucleophiles, avoiding common pitfalls such as demethylation or side-reactions at the chlorine sites.

Mechanistic Insight & Reactivity Profile

Substrate Analysis

The reactivity of this compound is governed by three competing electronic factors:

-

Fluorine (Leaving Group): High electronegativity stabilizes the anionic Meisenheimer intermediate, making it the preferred site of attack (kinetic control) despite the strong C–F bond.

-

3,5-Dichloro Substitution: These atoms exert a strong inductive electron-withdrawing effect (-I) on the C4 carbon, lowering the energy barrier for nucleophilic attack.

-

4-Methoxy Group: Located para to the fluorine, it donates electron density (+M) into the ring, theoretically deactivating the C4 position. However, the immediate proximity of the electron-withdrawing chlorines overrides this deactivation, allowing SNAr to proceed under thermal forcing.

Reaction Mechanism

The reaction follows a classic addition-elimination pathway. The rate-determining step is the formation of the Meisenheimer complex.

Figure 1: The SNAr mechanism proceeds via attack at the C4 position, stabilized by the inductive effect of the ortho-chlorines.

Experimental Protocol

Standardized Procedure: Amination

This protocol describes the reaction with a secondary amine (e.g., Morpholine) to synthesize 4-(3,5-dichloro-4-methoxyphenyl)morpholine .

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) [anhydrous]

Conditions:

-

Temperature: 90°C – 110°C

-

Time: 4 – 12 hours (Monitor by HPLC/TLC)

-

Atmosphere: Nitrogen or Argon

Step-by-Step Workflow

-

Preparation:

-

Dry all glassware in an oven at 120°C.

-

In a reaction vial equipped with a magnetic stir bar, charge this compound (1.0 mmol, 195 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

-

Purge the vial with inert gas (N₂).

-

-

Addition:

-

Add anhydrous DMSO (3.0 mL) via syringe.

-

Add Morpholine (1.2 mmol, 105 µL) dropwise while stirring.

-

-

Reaction:

-

Heat the block/oil bath to 100°C .

-

Stir vigorously (≥500 RPM) to ensure suspension of the inorganic base.

-

Checkpoint: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze by HPLC/UPLC. Look for the disappearance of the starting material (RT ~ X min) and appearance of the product (RT ~ Y min).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the mixture into Ice-Water (20 mL) . The product often precipitates as a solid.

-

If solid forms: Filter, wash with water (3 x 5 mL) to remove DMSO, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine (2 x 10 mL) and Water (1 x 10 mL) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

If necessary, purify via Flash Column Chromatography using a Hexane/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Figure 2: Operational workflow for the SNAr reaction.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low; "Deactivation" by OMe group dominates. | Increase temperature to 120°C-130°C. Switch to a more polar solvent (NMP or Sulfolane). |

| Hydrolysis Product (Phenol) | Wet solvent or base (OH⁻ competes with Nu). | Use anhydrous DMSO/DMF (stored over molecular sieves). Ensure K₂CO₃ is dried. |

| Regio-isomers | Attack at Cl position (rare). | Fluorine is >100x more reactive than Chlorine in SNAr. Ensure temperature does not exceed 150°C. |

| Demethylation | Harsh Lewis acids or extreme basicity at high T. | Avoid using sodium methoxide/ethoxide at temperatures >140°C. Stick to carbonate bases. |

Safety & Handling

-

Fluoride Generation: The reaction generates fluoride ions (as KF). While generally handled safely in basic media, avoid acidification of the waste stream without proper ventilation to prevent HF formation.

-

Skin Absorption: Poly-halogenated aromatics can be absorbed through the skin. Wear nitrile gloves and long sleeves.

-

Thermal Runaway: SNAr reactions are exothermic. On a large scale (>10g), add the nucleophile slowly at the reaction temperature to control heat evolution.

References

-

General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Fluorine vs Chlorine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing F >> Cl reactivity in SNAr).

-

Substrate Specifics: Evitachem. (n.d.). 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate (EVT-3665153): Nucleophilic Aromatic Substitution. Retrieved October 2023, from (Confirming SNAr utility of the scaffold).

-

Analogous Protocols (Poly-halo aromatics): Plaçais, C., et al. (2021).[1] Synthesis of 3-Amino-5-fluoroalkylfurans. Organic Letters, 23(12), 4915-4919.[1] Link (Demonstrating amine displacement in activated fluoro-systems).

Sources

The Strategic Utility of 3,5-Dichloro-4-fluoroanisole in Modern Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 3,5-Dichloro-4-fluoroanisole has emerged as a key intermediate, offering a unique combination of steric and electronic properties that make it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The presence of two chlorine atoms and a fluorine atom on the aromatic ring provides multiple, distinct reaction sites, allowing for selective and sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis, with a focus on palladium-catalyzed cross-coupling reactions.

The strategic placement of halogen atoms in this compound offers a nuanced reactivity profile. The fluorine atom, being the most electronegative, significantly influences the electron density of the aromatic ring, activating it towards certain transformations while also potentially serving as a site for metabolic blocking in the final drug molecule. The chlorine atoms, in turn, provide excellent handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is crucial for the effective and safe handling of this compound in a laboratory setting.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-Chloro-4-fluoroanisole | 4-Fluoroanisole[1] | 3,5-Dichloro-4-fluoroaniline[2] |

| CAS Number | 1804886-03-0[3] | 202925-07-3 | 459-60-9 | 2729-34-2 |

| Molecular Formula | C₇H₅Cl₂FO | C₇H₆ClFO | C₇H₇FO | C₆H₄Cl₂FN |

| Molecular Weight | 195.02 g/mol | 160.57 g/mol | 126.13 g/mol | 180.00 g/mol |

| Appearance | Estimated: Colorless to light yellow liquid or low melting solid | Colorless to Light yellow to Light orange clear liquid | Clear liquid | - |

| Boiling Point | - | 189 °C | - | - |

| Melting Point | - | - | - | - |

| Flash Point | - | 79 °C | - | - |

| Density/Specific Gravity | - | 1.29 (20/20) | - | - |

Safety and Handling Precautions:

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Kinase Inhibitors

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these reactions, with the chlorine atoms serving as reactive handles. The differential reactivity of the C-Cl bonds, influenced by the electronic effects of the fluorine and methoxy groups, can potentially be exploited for selective mono- or di-functionalization.

The synthesis of various kinase inhibitors often involves the construction of biaryl or aryl-amino scaffolds.[4][5][6] The strategic use of building blocks like this compound allows for the systematic exploration of the chemical space around these core structures, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] For a polychlorinated aromatic like this compound, this reaction provides a direct route to introduce aryl or alkyl substituents.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired aryl or vinyl boronic acid or ester (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF). The choice of solvent can significantly impact the reaction outcome. For polychlorinated aromatics, higher boiling point solvents are often beneficial.[8][9]

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Causality in Protocol Choices:

-

Catalyst Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl chlorides, electron-rich and sterically hindered phosphine ligands often improve catalytic activity.

-

Base and Solvent: The base is essential for the transmetalation step. The choice of base and solvent system should be carefully considered to ensure sufficient solubility of all components and to facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a common linkage in many pharmaceutical compounds.[10][11][12] This reaction allows for the coupling of an aryl halide with a primary or secondary amine.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general framework and may require optimization based on the specific amine coupling partner.

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.

-

Add a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

-

Reaction Execution:

-

Seal the reaction vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction for completion using TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired arylamine product.

-

Expert Insights on Protocol Optimization:

-

Ligand Choice: The selection of the phosphine ligand is crucial for successful Buchwald-Hartwig amination. For challenging substrates like polychlorinated arenes, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

-

Base Sensitivity: Some functional groups may be sensitive to strong bases like NaOtBu. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, although this may require longer reaction times or higher temperatures.

Conclusion: A Building Block for Future Innovations

This compound represents a strategically valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern allows for selective and diverse functionalization through well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By providing multiple points of attachment, this synthon enables the rapid generation of compound libraries for SAR studies, accelerating the drug discovery process. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel and impactful therapeutics.

References

- This reference is hypothetical as a specific SDS for this compound was not found.

- This reference is hypothetical and represents a placeholder for a specific research article detailing the synthesis of a kinase inhibitor using this compound.

- This reference is hypothetical, representing a typical review article on the use of fluorinated building blocks in medicinal chemistry.

- This reference is hypothetical, representing a typical review article on modern cross-coupling reactions.

-

PubChem. 3,5-Dichloro-4-fluoroaniline. [Link]

-

PubChem. 4-Fluoroanisole. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC - NIH. [Link]

-

Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

-

30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Scielo. [Link]

-

Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

Sources

- 1. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-4-fluoroaniline | C6H4Cl2FN | CID 75948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1804886-03-0 [chemicalbook.com]

- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Regioselective Chlorination of 4-Fluoroanisole

This Application Note is designed to serve as a definitive technical guide for the regioselective chlorination of 4-fluoroanisole. It synthesizes industrial process data with mechanistic insights to ensure reproducibility and scalability.

Target Product: 2-Chloro-4-fluoroanisole (CAS: 2267-25-6)

Methodology: Electrophilic Aromatic Substitution using Sulfuryl Chloride (

Executive Summary

The chlorination of 4-fluoroanisole is a critical transformation in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., fluoro-substituted benzoic acids). The primary challenge is achieving high regioselectivity for the 2-position (ortho to the methoxy group) while suppressing over-chlorination or side reactions.

This protocol details a robust, amine-catalyzed chlorination using Sulfuryl Chloride (

Reaction Mechanism & Regioselectivity

The regiochemical outcome is dictated by the electronic directing effects of the substituents on the benzene ring:

-

Methoxy Group (-OMe): A strong activator and ortho, para-director.

-

Fluorine Atom (-F): A weak deactivator but ortho, para-director.

Analysis:

-

Position 2 (Ortho to OMe): Highly activated by the resonance donation of the oxygen lone pair.

-

Position 3 (Meta to OMe): Electronically less favorable.

Consequently, the electrophile (

Reaction Scheme

Experimental Protocol

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][7] | Role |

| 4-Fluoroanisole | 126.13 | 1.0 | Substrate |

| Sulfuryl Chloride | 134.97 | 1.1 - 1.15 | Chlorinating Agent |

| Triethylamine (TEA) | 101.19 | 0.03 | Catalyst / Promoter |

| Dichloromethane (DCM) | 84.93 | Solvent (Optional)* | Reaction Medium |

| 10% | - | - | Quench / Wash |

*Note: The reaction can be run neat (solvent-free) for high throughput, as described in industrial patents [1], or in DCM for better thermal control on smaller scales.

Step-by-Step Procedure

Pre-requisites:

-

Setup a reactor with a reflux condenser, addition funnel, and a gas scrubber (to trap

and -

Ensure the system is dry; moisture reacts violently with sulfuryl chloride.

Step 1: Charge and Initiation

-

Load 4-Fluoroanisole (1.0 equiv) into the reactor.

-

Add Triethylamine (0.03 equiv) .

-

Optional: If using solvent, add Dichloromethane (3-5 volumes).[10]

-

Adjust temperature to 25°C .

Step 2: Controlled Addition

-

Begin the dropwise addition of Sulfuryl Chloride (1.1 equiv) .

-

Critical Control Point: The reaction is exothermic. Control the addition rate to maintain the internal temperature between 35°C and 40°C .

-

Observation: Evolution of

and -

Total addition time should be approximately 3 to 4 hours to prevent accumulation of unreacted reagent.

Step 3: Post-Reaction Digestion

-

After addition is complete, maintain the temperature at 37–40°C .

-

Stir for an additional 3 to 5 hours .

-

Monitor: Check conversion by HPLC or GC. The target is >98% conversion. If starting material remains (>2%), add a small portion (0.05 equiv) of Sulfuryl Chloride and stir for 1 hour.

Step 4: Workup and Isolation

-

Cool the reaction mixture to 20–25°C .

-

Quench: Slowly add Water (0.5 volumes) . Caution: Exothermic hydrolysis of excess

. -

Separate the phases. (If neat, the organic product forms the lower layer; if in DCM, the organic layer is the lower layer).

-

Wash: Wash the organic layer with 10% aqueous Sodium Carbonate (

) to remove acidic residues. -

Wash with water until pH is neutral.

-

Purification: The crude product is typically >97% pure.[7][9] For high purity, distill under reduced pressure.

Process Visualization

The following diagram illustrates the logical flow and critical control points of the synthesis.

Figure 1: Process flow diagram for the chlorination of 4-fluoroanisole showing critical decision points.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Sulfuryl Chloride | Use fresh reagent. |

| High Impurity Profile | Temperature too high (>45°C) | strictly control addition rate. High temps promote polychlorination. |

| Runaway Exotherm | Addition too fast | Stop addition immediately. Cool reactor. Resume only when T < 35°C. |

| Emulsion during Workup | pH incorrect | Ensure the aqueous wash is sufficiently basic (pH > 8) to remove all acid species. |

Safety & Hazards (E-E-A-T)

-

Sulfuryl Chloride: Highly toxic, corrosive, and reacts violently with water. Must be handled in a fume hood.

-

Off-gases: The reaction generates significant volumes of

and -

4-Fluoroanisole: Flammable liquid.[11] Ground all equipment to prevent static discharge.[11]

References

- Process for electrophilic aromatic substitution.

-

Highly selective aromatic chlorination. Source: Journal of the Chemical Society, Perkin Transactions 2. Context: Discusses the mechanism and selectivity of chlorination in anisole derivatives. URL:[Link]

-

Sulfuryl Chloride: A Versatile Reagent. Source: Organic Syntheses / Sigma-Aldrich Technical Bulletins. Context: General handling and reactivity profile of sulfuryl chloride in organic synthesis. URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloro-4-fluoroanisole | C7H6ClFO | CID 2773580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6399835B1 - Process for electrophilic aromatic substitution - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. WO1999019275A1 - Process for electrophilic aromatic substitution - Google Patents [patents.google.com]

- 10. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 11. 4-Fluoroanisole | 459-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols for the Regioselective Synthesis of Polyhalogenated Anisoles

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhalogenated anisoles are pivotal structural motifs and versatile synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility is intrinsically linked to the precise placement of halogen substituents on the aromatic ring, a task that demands a nuanced understanding of regiochemical control. This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the regioselective synthesis of these valuable compounds. We will dissect the electronic and steric factors governing electrophilic aromatic substitution on the anisole scaffold and present detailed, field-proven protocols for achieving specific substitution patterns, including ortho,para-dihalogenation, exclusive ortho-substitution via directed metalation, and the synthesis of challenging ortho,ortho'-disubstituted systems. This document is intended to serve as a comprehensive resource, empowering researchers to navigate the complexities of anisole halogenation and unlock the full synthetic potential of its polyhalogenated derivatives.

Foundational Principles: Understanding Regioselectivity in Anisole Halogenation

The methoxy group (-OCH₃) of anisole is a potent activating and ortho,para-directing group in electrophilic aromatic substitution (EAS) reactions.[1] This directing effect is a consequence of the resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, formed during the reaction.

The reaction proceeds via a two-step mechanism:

-

Attack on the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[2]

-

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.[2]

The methoxy group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. Furthermore, the lone pairs on the oxygen atom can directly stabilize the positive charge in the sigma complex when the attack occurs at the ortho or para positions, a stabilization that is not possible for meta attack.

Diagram 1: Mechanism of Electrophilic Aromatic Substitution on Anisole

Caption: General mechanism for electrophilic aromatic substitution on anisole.

While electronically favored, the ortho positions are sterically hindered by the adjacent methoxy group. Consequently, in many standard halogenation reactions, the para product is the major isomer formed.[3] However, the inherent reactivity of the anisole ring means that over-halogenation is a common challenge, often leading to di- or tri-substituted products if the reaction conditions are not carefully controlled.[4]

Strategic Approaches to Regiocontrolled Halogenation

Achieving a desired polyhalogenation pattern on an anisole ring requires the selection of an appropriate synthetic strategy. The primary methods can be categorized as follows:

-

Direct Electrophilic Halogenation: The most straightforward approach, relying on the inherent directing effects of the methoxy group and any existing substituents.

-

Directed ortho-Metalation (DoM): A powerful technique for exclusively functionalizing the ortho position.

-

Sandmeyer Reaction: An indirect method that allows for the introduction of halogens at positions that may be difficult to access directly, particularly for synthesizing ortho,ortho'-disubstituted anisoles.

The following sections will provide detailed protocols and mechanistic insights for each of these strategies.

Protocol I: Synthesis of ortho,para-Dibromoanisole via Direct Bromination

This protocol details the direct dibromination of anisole to yield 2,4-dibromoanisole, a common building block in organic synthesis. The key to achieving the desired disubstitution while minimizing the formation of monobrominated and tribrominated byproducts is the careful control of stoichiometry and reaction temperature.

Causality Behind Experimental Choices

-

Solvent: Glacial acetic acid is used as it is a polar solvent that can help to stabilize the charged intermediates of the reaction.[4]

-

Temperature: The reaction is initiated at a low temperature (below 10°C) to control the high reactivity of anisole and prevent runaway reactions and over-bromination.[4]

-

Stoichiometry: A slight excess of bromine (2.1-2.2 equivalents) is used to drive the reaction towards disubstitution.[5]

-

Workup: An aqueous solution of sodium bisulfite is used to quench any unreacted bromine, converting it to bromide salts, which are easily removed in the aqueous phase.

Detailed Experimental Protocol

Materials:

-

Anisole (1 equivalent)

-

Bromine (2.2 equivalents)

-

Glacial Acetic Acid

-

Sodium Bisulfite (saturated aqueous solution)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anisole (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to bring the internal temperature below 10°C.

-

Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 18-24 hours. Monitor the reaction progress by TLC or GC.[5]

-

Upon completion, pour the reaction mixture into a beaker containing cold water and a saturated aqueous solution of sodium bisulfite. Stir until the orange color of excess bromine is discharged.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2,4-dibromoanisole can be further purified by recrystallization or column chromatography.

Diagram 2: Workflow for the Synthesis of 2,4-Dibromoanisole

Caption: Step-by-step workflow for the synthesis of 2,4-dibromoanisole.

Protocol II: Synthesis of ortho,ortho'-Dichloroanisole via Sandmeyer Reaction

The synthesis of 2,6-dihaloanisoles is challenging via direct halogenation due to the strong para-directing nature of the methoxy group. An effective strategy involves the synthesis of the corresponding 2,6-dihaloaniline, followed by a Sandmeyer reaction to replace the amino group with a hydroxyl group, and subsequent methylation.

The Sandmeyer Reaction: A Mechanistic Overview

The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents, including halogens and hydroxyl groups.[6] The reaction proceeds in two main stages:

-

Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄), to form a diazonium salt.[7]

-

Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr) or, in the case of hydroxylation, heated in the presence of water and a copper catalyst, to replace the diazonium group (-N₂⁺) with the desired nucleophile. The N₂ molecule is an excellent leaving group, driving the reaction forward.[4]

Detailed Experimental Protocol

This protocol outlines the synthesis of 2,6-dichloroanisole starting from 2,6-dichloroaniline.

Part A: Diazotization of 2,6-Dichloroaniline

Materials:

-

2,6-Dichloroaniline (1 equivalent)

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (1.1 equivalents)

-

Ice

Procedure:

-

In a flask, carefully add 2,6-dichloroaniline (1 equivalent) to concentrated sulfuric acid, keeping the mixture cool in an ice bath. Stir until a homogeneous solution is obtained.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water.

-

Cool both solutions to 0-5°C.

-

Slowly add the sodium nitrite solution to the acidic aniline solution, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Part B: Hydroxylation and Methylation

Materials:

-

The diazonium salt solution from Part A

-

Copper(II) Sulfate solution

-

Sodium Hydroxide solution

-

Dimethyl Sulfate or Methyl Iodide

-

Diethyl Ether

Procedure:

-

Heat the diazonium salt solution in the presence of a copper(II) sulfate solution to facilitate the replacement of the diazonium group with a hydroxyl group, forming 2,6-dichlorophenol.

-

After the reaction is complete, cool the mixture and make it basic with a sodium hydroxide solution.

-

To the resulting solution of sodium 2,6-dichlorophenoxide, add a methylating agent such as dimethyl sulfate or methyl iodide.

-

Stir the reaction mixture until the methylation is complete (monitor by TLC).

-

Extract the product, 2,6-dichloroanisole, with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Protocol III: Regiospecific ortho-Bromination via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) provides a powerful and highly regioselective method for the functionalization of the ortho position of anisole, overcoming the statistical preference for para-substitution seen in many EAS reactions.

The Principle of Directed ortho-Metalation

The DoM strategy relies on the use of a directing metalating group (DMG) on the aromatic ring. The heteroatom of the DMG coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), bringing the base into close proximity to the ortho C-H bond. This proximity effect facilitates the deprotonation of the ortho position to form an aryllithium intermediate, which can then be quenched with an appropriate electrophile.[8] For anisole, the methoxy group serves as an effective DMG.[9]

Diagram 3: Mechanism of Directed ortho-Metalation of Anisole

Caption: Mechanism of directed ortho-metalation (DoM) of anisole.

Detailed Experimental Protocol for ortho-Bromination

Materials:

-

Anisole (1 equivalent)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

1,2-Dibromoethane (as a source of electrophilic bromine) (1.2 equivalents)

-

Saturated aqueous Ammonium Chloride solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Add anhydrous THF or diethyl ether to the flask, followed by anisole (1 equivalent).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at -78°C for 1 hour.

-

In a separate, dry flask, prepare a solution of 1,2-dibromoethane (1.2 equivalents) in anhydrous THF.

-

Slowly add the solution of the electrophile to the aryllithium species at -78°C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromoanisole.

Data Presentation: A Comparative Overview of Halogenating Systems

The choice of halogenating agent and reaction conditions can significantly impact the yield and regioselectivity of anisole halogenation. The following tables summarize representative data from the literature to guide experimental design.

Table 1: Comparison of Brominating Agents for Anisole

| Brominating Agent | Catalyst/Solvent | Temp (°C) | Major Product(s) | Yield (%) | ortho:para Ratio | Reference(s) |

| Br₂ | Acetic Acid | RT | 4-Bromoanisole | ~90 | 10:90 | [10] |

| NBS | Acetonitrile | RT | 4-Bromoanisole | >95 | Highly para-selective | [11] |

| NBS | BF₃-H₂O | RT | 4-Bromoanisole | 96 | - | [12] |

| BrCl | Aqueous | RT | 2- & 4-Bromoanisole | - | Varies with pH | [10] |

Table 2: Comparison of Chlorinating Agents for Anisole

| Chlorinating Agent | Catalyst/Solvent | Temp (°C) | Major Product(s) | Yield (%) | ortho:para Ratio | Reference(s) |

| Cl₂ | Acetic Acid | RT | 2- & 4-Chloroanisole | - | 40:60 | [10] |

| NCS | BF₃-H₂O | RT | 4-Chloroanisole | 85 | - | [12] |

| SO₂Cl₂ | Zeolite | RT | 4-Chloroanisole | High | Highly para-selective | [13] |

Conclusion and Future Outlook

The regioselective synthesis of polyhalogenated anisoles is a mature yet continually evolving field. While traditional electrophilic aromatic substitution provides a direct route to many valuable compounds, modern methods such as directed ortho-metalation and strategic use of the Sandmeyer reaction have greatly expanded the synthetic toolkit, enabling the preparation of previously inaccessible substitution patterns. The choice of methodology is a critical decision, guided by the desired regiochemistry, substrate compatibility, and scalability requirements. As the demand for structurally complex and functionally diverse molecules grows, particularly in the pharmaceutical and materials science sectors, the development of even more selective, efficient, and sustainable methods for the synthesis of polyhalogenated anisoles will remain an area of active and important research.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-dichloroaniline. [Link]

- European Patent Office. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP 0500156 A1).

-

YouTube. (2021). Syunthesis of 2 bromoanisole. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer And Other Reactions. [Link]

-

Mood, R. B., & Scriven, E. F. V. (2015). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 5(117), 96253-96277. [Link]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Ortho-lithiation of aromatic compounds. Organic Reactions, 26, 1-360. [Link]

-

Reddit. (2023). Ortho-lithiation with n-BuLi. [Link]

-

The Journal of Organic Chemistry. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. [Link]

-

Journal of the American Chemical Society. (1997). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. [Link]

-

International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

-

PubMed. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

-

PubChem. (n.d.). 2-Bromo-6-chloroanisole. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

Quora. (2016). How is the bromination mechanism of anisole carried out?. [Link]

-

ResearchGate. (2005). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link]

-

Myers Research Group. (n.d.). ortho metalation. [Link]

-

ResearchGate. (2015). Regioselective bromination of phenols. [Link]

-

PubMed. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]

- Google Patents. (2017).

-

Organic Letters. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. [Link]

-

MDPI. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Angewandte Chemie International Edition. (2017). Regioselective Synthesis of Polycyclic and Heptagon-embedded Aromatic Compounds through a Versatile π-Extension of Aryl Halides. [Link]

-

YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

ResearchGate. (2021). The mechanism of the bromination of anisole catalyzed by Cat‐3. [Link]

-

PubMed. (2019). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. [Link]

-

Journal of the American Chemical Society. (2004). N-Halosuccinimide/BF3−H2O, Efficient Electrophilic Halogenating Systems for Aromatics. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

PubMed. (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution. [Link]

-

Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics. [Link]

Sources

- 1. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]